(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis protocol
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction: A Chiral Building Block from a Renewable Source
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a valuable chiral intermediate in the synthesis of complex pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a stereochemically defined alkoxyamine functional group, a key pharmacophore in various bioactive molecules. The synthesis begins with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal.[2][3][4][5] Solketal is a versatile chiral building block derived from the acid-catalyzed ketalization of glycerol with acetone.[6][7][8][9][10] Given that glycerol is an abundant and renewable byproduct of biodiesel production, this synthetic route represents an excellent example of green chemistry, transforming a low-cost feedstock into a high-value chemical intermediate.[9][11][12]
This guide provides a comprehensive overview of a robust and widely adopted two-step synthetic protocol. The strategy involves the activation of the primary alcohol of (R)-solketal via tosylation, followed by a modified Gabriel synthesis to introduce the hydroxylamine moiety. This method is favored for its high yields, stereochemical retention, and reliable execution.
Synthetic Strategy: A Two-Stage Approach
The conversion of (R)-solketal to the target hydroxylamine is efficiently achieved through a logical sequence designed to manage the reactivity of the functional groups involved.
-
Activation of the Primary Hydroxyl Group: The hydroxyl group of an alcohol is inherently a poor leaving group for nucleophilic substitution. To facilitate the subsequent introduction of the nitrogen-oxygen linkage, it must first be converted into a more reactive species. Reaction with p-toluenesulfonyl chloride (TsCl) transforms the alcohol into a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance delocalization of its negative charge across the sulfonyl group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[6][13]
-
Introduction of the Hydroxylamine Moiety via Gabriel Synthesis: The Gabriel synthesis, traditionally used to form primary amines from alkyl halides, can be adapted to synthesize O-alkylhydroxylamines.[14][15][16][17] In this modified approach, the tosylated intermediate undergoes an SN2 reaction with an N-protected hydroxylamine equivalent, typically potassium N-hydroxyphthalimide. The phthalimide group serves as a robust protecting group that prevents unwanted side reactions and is readily removed in the final step.
-
Deprotection via Hydrazinolysis: The final step involves the cleavage of the N-O bond within the N-alkoxyphthalimide intermediate to liberate the desired product. Treatment with hydrazine hydrate is the standard and most effective method.[14][15] Hydrazine performs a nucleophilic attack on the phthalimide carbonyls, resulting in the formation of a highly stable, insoluble phthalhydrazide byproduct that can be easily removed by filtration, driving the reaction to completion.[16]
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of the target hydroxylamine.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including pyridine (toxic, flammable), p-toluenesulfonyl chloride (corrosive), and hydrazine (highly toxic and carcinogenic). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate
This step converts the primary alcohol of (R)-solketal into a tosylate, activating it for nucleophilic substitution. The reaction proceeds with an inversion of stereochemistry at the chiral center, which is a characteristic of the naming convention for this specific derivative, not a chemical change at the stereocenter itself.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal) (1.0 eq).
-
Dissolve the solketal in anhydrous pyridine (approx. 3-5 mL per gram of solketal) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization if necessary.
Part 2: Synthesis of 2-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione
This is the SN2 displacement step where the tosylate is reacted with N-hydroxyphthalimide.
Step-by-Step Protocol:
-
In a round-bottom flask, suspend N-hydroxyphthalimide (1.1 eq) and potassium carbonate (K₂CO₃) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide in situ.
-
Add a solution of the tosylated solketal from Part 1 (1.0 eq) in a minimal amount of DMF to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude N-alkoxyphthalimide intermediate.
Part 3: Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
This final step liberates the target hydroxylamine via hydrazinolysis.
Step-by-Step Protocol:
-
Suspend the crude N-alkoxyphthalimide intermediate from Part 2 (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with cold ethanol.
-
Combine the filtrate and washings. Acidify the solution with concentrated HCl to a pH of ~2 to form the hydrochloride salt of the product.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine hydrochloride salt as a white solid.
Quantitative Data Summary
The following table outlines the typical reaction parameters for this synthetic sequence.
| Reaction Step | Key Reactants & Reagents | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Tosylation | (R)-Solketal, p-Toluenesulfonyl Chloride, Pyridine | 1.0 : 1.1 : solvent | Pyridine | 0 to RT | 12 - 16 | 85 - 95 |
| 2. SN2 Displacement | Tosylate, N-Hydroxyphthalimide, K₂CO₃ | 1.0 : 1.1 : 1.2 | DMF | 60 - 70 | 4 - 6 | 80 - 90 |
| 3. Hydrazinolysis | N-Alkoxyphthalimide, Hydrazine Hydrate | 1.0 : 1.5 | Ethanol | Reflux | 2 - 3 | 75 - 85 |
Mechanistic Insights
The core transformations rely on fundamental principles of organic reactivity. The diagram below illustrates the key mechanistic steps.
Caption: Key mechanistic steps in the synthesis protocol.
Conclusion
The described protocol offers a reliable and efficient pathway for the synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine from the readily available starting material, (R)-solketal. By leveraging the principles of alcohol activation and the modified Gabriel synthesis, this method provides access to a valuable chiral building block essential for research and development in the pharmaceutical and chemical industries. The use of a renewable starting material further enhances the appeal of this synthetic route from a green chemistry perspective. Careful execution and adherence to safety protocols are paramount for successful and safe synthesis.
References
-
Royal Society of Chemistry. (n.d.). Photocatalytic cross-couplings via the cleavage of N–O bonds. RSC Publishing. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Photocatalytic cross-couplings via the cleavage of N-O bonds. Retrieved from [Link]
-
ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]
-
PubMed. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]
-
ResearchGate. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]
-
ACS Publications. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of N-alkoxyphthalimides (broken bonds highlighted in blue and.... Retrieved from [Link]
-
MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]
-
ResearchGate. (2014). Improved Synthesis of N-Alkoxyphthalimdes. Retrieved from [Link]
- Google Patents. (n.d.). US5001233A - Synthesis of hydroxylamines using dioxiranes.
-
Wikipedia. (n.d.). Solketal. Retrieved from [Link]
-
MDPI. (n.d.). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Retrieved from [Link]
-
MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Solketal. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-dependent formation of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for preparation of dioxolane derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas. Green Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 3. CAS 14347-78-5: R-(-)-Sollketal | CymitQuimica [cymitquimica.com]
- 4. Sigma Aldrich -(-)-2,2-Dimethyl-1,3-Dioxolane-4-Methanol 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. preprints.org [preprints.org]
- 7. Solketal - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals [mdpi.com]
- 12. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
